Methyl 3-(1,2-oxazol-4-yl)propanoate
Description
Overview of Oxazole (B20620) Ring Systems in Contemporary Chemical Research
Oxazoles are a class of five-membered heterocyclic compounds containing at least one oxygen and one nitrogen atom in the ring. ontosight.ai This structural motif is a cornerstone in the development of new chemical entities, with its derivatives finding applications as pharmaceuticals, agrochemicals, and materials for optoelectronics. numberanalytics.comontosight.ai The chemistry of oxazoles is a significant focus for both academic and industrial laboratories due to the scaffold's versatility. researchgate.netnih.gov
Historical Context and Significance of Oxazole Core Structures
The history of oxazole chemistry dates back to the 19th century, with the first synthesis reported in the early 1800s. ontosight.ai Significant advancements in synthetic methods occurred in the mid-20th century. ontosight.ai Initially prepared in 1947, oxazole itself is a stable liquid at room temperature. nih.gov The oxazole ring is aromatic, a property conferred by the delocalization of six π-electrons, with a lone pair from the oxygen atom participating in the system. researchgate.nettaylorandfrancis.com This aromaticity, however, is less pronounced than in analogous sulfur-containing thiazoles, leading to a unique reactivity profile. pharmatutor.org
Oxazole derivatives are prevalent in a number of medicinal compounds, demonstrating a wide spectrum of biological activities, including roles as anti-diabetic agents, tyrosine kinase inhibitors, and anti-inflammatory drugs. nih.gov Their utility also extends to being precursors for complex natural products and serving as key intermediates in the synthesis of amino acids and peptides. researchgate.net
Distinction and Characteristics of 1,2-Oxazoles (Isoxazoles)
The oxazole family includes isomers based on the relative positions of the heteroatoms. The 1,3-oxazole is commonly referred to simply as oxazole, while the 1,2-oxazole, where the nitrogen and oxygen atoms are adjacent, is known as isoxazole (B147169). ontosight.aipharmatutor.org Isoxazole was first proposed by Hantzsch and is an unsaturated, aromatic heterocyclic compound. ijpca.org
The isoxazole ring is a crucial component in various natural products, such as ibotenic acid, and forms the structural basis for numerous drugs, including the COX-2 inhibitor valdecoxib (B1682126) and certain beta-lactamase-resistant antibiotics like cloxacillin. pharmatutor.orgwikipedia.org The weak N-O bond in the isoxazole ring is a key chemical feature, making it susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.orgnih.gov This property makes isoxazoles valuable synthetic intermediates, as the ring can be opened to reveal other functional groups, facilitating further molecular modifications. nih.gov
| Property | 1,3-Oxazole (Oxazole) | 1,2-Oxazole (Isoxazole) |
|---|---|---|
| Heteroatom Positions | Nitrogen at position 3, Oxygen at position 1. ontosight.ai | Nitrogen at position 2, Oxygen at position 1. researchgate.net |
| Aromaticity | Considered aromatic, but with lower aromaticity than thiazoles. taylorandfrancis.compharmatutor.org | Aromatic, electron-rich structure. wikipedia.orgnih.gov |
| Basicity | Weakly basic, with a pKa of the conjugate acid around 0.8. pharmatutor.org | Less basic than oxazole, with a pKa of the conjugate acid around -3.0. wikipedia.org |
| Key Reactivity | Participates in electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. numberanalytics.comnumberanalytics.com | Ring cleavage at the weak N-O bond is a characteristic reaction, making it a useful synthetic intermediate. wikipedia.orgnih.gov |
| Occurrence/Applications | Found in many biologically active compounds and used as precursors in synthesis. ontosight.airesearchgate.net | Found in natural products (e.g., ibotenic acid) and numerous drugs (e.g., valdecoxib, cloxacillin). pharmatutor.orgwikipedia.org |
The Propanoate Ester Moiety in Organic Synthesis
An ester is a chemical compound derived from an acid in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org The propanoate (or propionate) ester moiety specifically refers to the ester of propanoic acid. fiveable.me Methyl propanoate, for instance, is the methyl ester of propanoic acid and is a colorless liquid with a fruity odor. wikipedia.org
In organic synthesis, propanoate esters are valuable intermediates. fiveable.me They are commonly formed through Fischer esterification, which involves reacting propanoic acid with an alcohol in the presence of an acid catalyst. wikipedia.org Propanoate esters can participate in a variety of reactions. The ester group can be hydrolyzed back to the carboxylic acid or reduced to form an alcohol. They can also serve as precursors in reactions like the Claisen condensation to form more complex carbon skeletons. prepchem.com This versatility makes the propanoate ester a useful functional group for building and modifying molecules in multi-step syntheses. fiveable.meontosight.ai
Research Significance of Methyl 3-(1,2-oxazol-4-yl)propanoate within Chemical Synthesis Methodologies
This compound is a bifunctional molecule that incorporates both the isoxazole heterocyclic system and a methyl propanoate side chain. While detailed research focusing exclusively on this specific, unsubstituted compound is not extensively documented, its significance can be understood by analyzing its constituent parts and the utility of closely related structures.
The molecule serves as a versatile scaffold for chemical synthesis.
Analogous structures, such as Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, are available commercially as building blocks for organic synthesis. bldpharm.com The synthesis of such compounds generally involves the construction of the isoxazole ring followed by the introduction or modification of the side chain, or vice versa. The preparation of related aryl-oxadiazolyl propionates has been described via the esterification of the corresponding carboxylic acid using diazomethane. scispace.com This suggests a plausible synthetic route for this compound would involve the final esterification of 3-(1,2-oxazol-4-yl)propanoic acid.
The research significance of this compound lies in its potential as an intermediate for creating diverse chemical libraries. By combining the known synthetic flexibility of the isoxazole ring with the reactivity of the propanoate ester, this compound represents a valuable starting point for synthesizing novel compounds for evaluation in pharmaceutical and materials science research.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 154928-90-2 | bldpharm.com |
| Molecular Formula | C9H13NO3 | bldpharm.com |
| Molecular Weight | 183.20 g/mol | bldpharm.com |
Properties
IUPAC Name |
methyl 3-(1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-11-5-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZRMZEFSPRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617632 | |
| Record name | Methyl 3-(1,2-oxazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141501-28-2 | |
| Record name | Methyl 4-isoxazolepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141501-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1,2-oxazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 1,2 Oxazol 4 Yl Propanoate and Analogues
Precursor Synthesis and Derivatization Strategies
This approach focuses on the independent synthesis of the 1,2-oxazole (also known as isoxazole) core and the propanoate side chain, followed by their eventual linkage and esterification.
The isoxazole (B147169) ring is a key five-membered heterocycle that can be constructed through various synthetic routes.
One of the most powerful and widely used methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile. wikipedia.orgnih.gov The reaction between a nitrile oxide and an alkyne directly yields the aromatic isoxazole ring. wikipedia.org
The general scheme for this reaction is as follows:
Generation of Nitrile Oxide: Nitrile oxides are often generated in situ from aldoximes using oxidizing agents like N-chlorosuccinimide (NCS) or from hydroximinoyl chlorides with the addition of a base like triethylamine. tandfonline.comrsc.org
Cycloaddition: The generated nitrile oxide then reacts with a suitable alkyne. For the synthesis of a 4-substituted isoxazole like the target compound, a terminal alkyne is often employed. The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com
The versatility of this method allows for the introduction of various substituents onto the isoxazole ring by choosing appropriately substituted starting materials. acs.orgnih.gov Copper-catalyzed versions of this reaction have been shown to provide excellent control over regioselectivity, typically leading to 3,4-disubstituted or 3,5-disubstituted isoxazoles. organic-chemistry.org
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |
|---|---|---|---|
| Hydroximinoyl chloride | Terminal Alkyne | Triethylamine (TEA), DMF | 3,5-Disubstituted Isoxazole tandfonline.com |
| Aldoxime | Terminal Alkyne | N-Chlorosuccinimide (NCS), Base | 3,5-Disubstituted Isoxazole tandfonline.com |
| Nitroalkane | Alkyne | in situ generation | 3,5-Disubstituted Isoxazole nih.govacs.org |
Another common strategy for isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. nih.govyoutube.com This classical method, known as the Claisen isoxazole synthesis, can sometimes lead to mixtures of regioisomers, although reaction conditions can be optimized to favor a specific isomer. nih.gov
The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com The use of β-enamino diketones as precursors has been shown to offer better control over regioselectivity, allowing for the synthesis of specific substitution patterns, including 3,4-disubstituted and 4,5-disubstituted isoxazoles. nih.gov
Intramolecular cyclization of α,β-acetylenic oximes, catalyzed by reagents like AuCl₃, is another effective ring-closing method to produce substituted isoxazoles. organic-chemistry.org Similarly, intramolecular nitrile oxide cycloaddition (INOC) reactions can be employed where the nitrile oxide and the alkyne are part of the same molecule, leading to fused ring systems containing an isoxazole. mdpi.com
Table 2: Comparison of Ring-Closing Methodologies for Isoxazole Synthesis
| Precursor Type | Reagent | Key Features |
|---|---|---|
| 1,3-Dicarbonyl Compound | Hydroxylamine | Classical method; can produce regioisomeric mixtures. nih.gov |
| β-Enamino Diketone | Hydroxylamine | Improved regioselectivity. nih.gov |
| α,β-Acetylenic Oxime | AuCl₃ Catalyst | Efficient for substituted isoxazoles. organic-chemistry.org |
To construct Methyl 3-(1,2-oxazol-4-yl)propanoate, a three-carbon chain with a terminal carboxylic acid or ester function must be introduced at the 4-position of the isoxazole ring. A common precursor for this side chain is a propanoic acid derivative. For instance, 3-(1H-imidazol-4-yl)propanoic acid can be synthesized and subsequently esterified. chemicalbook.com While this is an example with an imidazole core, the principle of synthesizing the acid-bearing side chain is transferable.
Strategies for introducing the propanoate chain onto a pre-formed isoxazole ring often involve cross-coupling reactions. For example, a 4-halo or 4-metallo-isoxazole can be coupled with a three-carbon synthon that already contains the propanoate moiety or a precursor to it.
Once the 3-(1,2-oxazol-4-yl)propanoic acid precursor is obtained, the final step is the esterification to form the methyl ester.
The Fischer-Speier esterification is a classical and direct method for this transformation. athabascau.caorganic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product. athabascau.camasterorganicchemistry.com
The general mechanism involves:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. youtube.comyoutube.com
Nucleophilic attack by the methanol oxygen on the activated carbonyl carbon. youtube.comyoutube.com
Proton transfer steps. youtube.com
Elimination of a water molecule to form the ester. youtube.comyoutube.com
Table 3: Common Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Propanoic Acid | Methanol | Sulfuric Acid | Reflux, 14h | 75% researchgate.net |
| Propanoic Acid | 2-methylpropan-1-ol | Acid Catalyst | Reflux | 37.3% studylib.net |
Other methods for esterification include reaction with diazomethane or using coupling reagents, though Fischer esterification is often preferred for its simplicity and cost-effectiveness on a large scale. organic-chemistry.orgmasterorganicchemistry.com
Synthesis of the 1,2-Oxazole (Isoxazole) Core
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in fewer steps, often by using starting materials that already contain parts of the final structure. A potential direct route could involve the cycloaddition of a nitrile oxide with an alkyne that already bears the methyl propanoate side chain. For example, reacting a nitrile oxide with methyl pent-4-ynoate would, in principle, directly yield a 3-substituted isoxazole with the desired side chain at the 5-position. To achieve the 4-substituted pattern, a more complex starting alkyne would be required.
Another approach could be the molybdenum-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which has been used to synthesize substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov While this produces a different heterocyclic system, it demonstrates the potential for ring transformation strategies starting from isoxazole precursors.
Optimized Reaction Conditions and Catalysis
The synthesis of 4-substituted isoxazoles can be efficiently achieved through multicomponent reactions. A plausible and adaptable method for this compound involves a one-pot, three-component reaction. This approach typically utilizes a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. For the target molecule, a key starting material would be a β-ketoester that incorporates the propanoate functional group, such as dimethyl 2-acetylpentanedioate.
The reaction conditions for such syntheses have been optimized using various catalysts to improve yields and reaction times. Catalysts play a crucial role in facilitating the condensation and cyclization steps. While traditional methods might use base catalysts like pyridine or sodium acetate, recent advancements have focused on more efficient and environmentally friendly options.
Catalyst Selection:
Nano-MgO: Magnesium oxide nanoparticles have been shown to be an effective catalyst for the one-pot synthesis of isoxazol-5(4H)-ones in aqueous media at room temperature. The use of nano-MgO offers advantages such as high yields and ease of separation.
Pyruvic Acid: This biodegradable and commercially available catalyst has been successfully used in aqueous media for the synthesis of isoxazole derivatives, offering good yields under both conventional heating and ultrasonic irradiation.
Natural Catalysts: In line with green chemistry principles, fruit juices such as those from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) have been employed as natural acid catalysts. These have proven effective in promoting the one-pot synthesis of substituted isoxazoles with high yields nih.govscispace.com.
Solvent and Temperature:
The choice of solvent significantly impacts the reaction efficiency. While traditional organic solvents like ethanol and acetonitrile are commonly used, water is increasingly being adopted as a green solvent. Reactions are often carried out at room temperature or with gentle heating (reflux) to drive the reaction to completion. The use of ultrasound irradiation has also been shown to accelerate the reaction and improve yields in some cases.
An optimized protocol for a related synthesis of isoxazole derivatives involved refluxing the reactants in acetonitrile for 16 hours in the presence of potassium carbonate, which acts as a base nih.gov.
Evaluation of Reaction Yields and Purity
The yields of multicomponent reactions for the synthesis of isoxazole derivatives are generally reported to be good to excellent, often ranging from 80% to over 90%, depending on the specific substrates and catalytic system used. For instance, the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using nano-MgO as a catalyst has been reported to produce high yields. Similarly, the use of pyruvic acid as a catalyst has also afforded desired products in good yields.
The purity of the synthesized this compound would be assessed using standard analytical techniques. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction. Upon completion, the product is isolated and purified, commonly through filtration and recrystallization from a suitable solvent system, such as ethanol/water.
Further characterization and purity confirmation are achieved through spectroscopic methods:
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are essential to confirm the chemical structure of the final product.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic functional groups present in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compound.
The table below summarizes typical yields for the synthesis of analogous isoxazole derivatives using different catalytic systems.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Nano-MgO | Water | Room Temp. | - | High |
| Pyruvic Acid | Water | Reflux | 2.5 h | 86 |
| Cocos nucifera L. juice | - | Room Temp. | - | 92 |
Alternative Synthetic Pathways and Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnection would be at the bonds forming the isoxazole ring. One common strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or a suitably functionalized alkene.
Retrosynthetic Approach:
The target molecule can be retrosynthetically disconnected to reveal simpler starting materials. A plausible disconnection breaks the isoxazole ring, leading back to a nitrile oxide and an alkyne bearing the propanoate side chain, or an enamine derived from a β-ketoester.
One-Pot Synthetic Approaches
As previously discussed, the one-pot, three-component synthesis is a highly efficient method for constructing the isoxazole ring with the desired substituents in a single step. This approach is favored for its operational simplicity and reduced waste generation compared to multi-step syntheses.
The general one-pot strategy involves the condensation of hydroxylamine with a β-dicarbonyl compound, followed by a Knoevenagel condensation with an aldehyde. To synthesize this compound via this route, one would ideally use a precursor that introduces the propanoate moiety at the 4-position.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. Key considerations include the use of environmentally benign solvents, catalysts, and energy sources.
Green Solvents: Water is an ideal green solvent for these syntheses, replacing volatile and often toxic organic solvents.
Green Catalysts: The use of biodegradable catalysts such as pyruvic acid or natural catalysts derived from fruit juices aligns with green chemistry principles by reducing reliance on heavy metal or harsh chemical catalysts nih.govscispace.comacgpubs.org. Nano-catalysts like nano-MgO are also considered green due to their high efficiency and recyclability.
Energy Efficiency: Performing reactions at room temperature or using energy-efficient methods like ultrasound irradiation minimizes energy consumption.
Atom Economy: One-pot, multicomponent reactions are inherently more atom-economical as they combine multiple synthetic steps without isolating intermediates, thus reducing waste.
Scale-Up Considerations for Synthetic Processes
Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed.
Reaction Conditions: Maintaining optimal reaction temperatures and ensuring efficient mixing become more critical on a larger scale. Heat transfer can be a significant issue in large reactors, and exothermic reactions need to be carefully controlled to prevent runaways.
Catalyst Selection and Recovery: For large-scale production, the cost and reusability of the catalyst are important factors. Heterogeneous catalysts, such as nano-MgO, are advantageous as they can be more easily separated from the reaction mixture and potentially recycled.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Recrystallization, which is often used in the lab, may not be the most practical method for large quantities. Alternative purification techniques like distillation or large-scale chromatography might be necessary.
Safety: The safety of the process is paramount. A thorough hazard analysis of all reagents, intermediates, and reaction conditions is required to ensure safe operation on a large scale.
Gram-scale synthesis of related isoxazole derivatives has been successfully performed, indicating the potential for scaling up these processes. For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved on a gram scale with high yields by reacting ethyl nitroacetate with phenylacetylene in the presence of TEMPO in water nih.gov.
Chemical Reactivity and Transformations of Methyl 3 1,2 Oxazol 4 Yl Propanoate
Reactions Involving the Ester Functionality
The propanoate side chain of Methyl 3-(1,2-oxazol-4-yl)propanoate is susceptible to a range of transformations common to aliphatic esters. These reactions are fundamental in modifying the side chain to produce derivatives such as carboxylic acids, amides, and alcohols.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(1,2-oxazol-4-yl)propanoic acid, is a standard transformation. This reaction can be effectively carried out under either acidic or basic conditions. pearson.comvedantu.comdoubtnut.com
Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and water, the ester undergoes hydrolysis in a reversible equilibrium. pearson.com The reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water. pearson.com
Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). savemyexams.comsarthaks.com This reaction yields the carboxylate salt, which upon subsequent acidification with a strong acid, liberates the free carboxylic acid, 3-(1,2-oxazol-4-yl)propanoic acid. sarthaks.comexamside.com
| Reaction | Reagents | Conditions | Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat/Reflux | 3-(1,2-oxazol-4-yl)propanoic acid |
| Base Hydrolysis | 1. NaOH(aq) or KOH(aq)2. H₃O⁺ | 1. Heat/Reflux2. Acidification | 3-(1,2-oxazol-4-yl)propanoic acid |
Transesterification is the process of converting one ester into another by reaction with an alcohol. study.com For this compound, this involves exchanging the methyl group of the ester with a different alkyl or aryl group from another alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Transesterification : Using an excess of a desired alcohol (e.g., ethanol, isopropanol) with an acid catalyst (e.g., H₂SO₄) will shift the equilibrium towards the formation of the new ester (e.g., Ethyl 3-(1,2-oxazol-4-yl)propanoate) and methanol. pearson.commasterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide base (e.g., sodium ethoxide) can also be used. The reaction proceeds through nucleophilic attack of the alkoxide on the ester's carbonyl carbon. To drive the reaction to completion, the alcohol corresponding to the alkoxide is often used as the solvent. masterorganicchemistry.com
| Starting Ester | Alcohol | Catalyst | Product Ester |
| This compound | Ethanol | Acid (H⁺) or Base (EtO⁻) | Ethyl 3-(1,2-oxazol-4-yl)propanoate |
| This compound | Isopropanol | Acid (H⁺) or Base (i-PrO⁻) | Isopropyl 3-(1,2-oxazol-4-yl)propanoate |
The ester group can be converted to an amide or a hydrazide through reaction with an amine or hydrazine, respectively. These reactions are forms of aminolysis.
Amidation : The reaction of this compound with ammonia, a primary amine, or a secondary amine yields the corresponding propanamide derivative. This nucleophilic acyl substitution often requires heating to proceed at a reasonable rate. pearson.comresearchgate.net The reaction with a generic primary amine (R-NH₂) would produce N-alkyl-3-(1,2-oxazol-4-yl)propanamide.
Hydrazinolysis : Treatment of the ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcohol solvent like ethanol or isopropanol under reflux, results in the formation of 3-(1,2-oxazol-4-yl)propanehydrazide. ktu.edursc.org This hydrazide is a useful intermediate for the synthesis of other heterocyclic compounds. Studies on related methyl-3-(heterocyclyl)propanoates have shown that reaction conditions can influence the outcome of hydrazinolysis.
| Reactant | Conditions | Product |
| Ammonia (NH₃) | Heat | 3-(1,2-oxazol-4-yl)propanamide |
| Primary Amine (RNH₂) | Heat | N-Alkyl-3-(1,2-oxazol-4-yl)propanamide |
| Hydrazine Hydrate (N₂H₄·H₂O) | Alcohol solvent, Reflux | 3-(1,2-oxazol-4-yl)propanehydrazide |
The ester functionality can be reduced to a primary alcohol, yielding 3-(1,2-oxazol-4-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents.
Metal Hydride Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) are highly effective for this conversion. chemicalbook.com The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide.
A study on the reduction of methyl propanoate using sodium in ethylene glycol also yielded the corresponding alcohol, propanol, suggesting that dissolving metal reductions could be an alternative method. researchgate.net
| Reducing Agent | Solvent | Workup | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | Aqueous acid (e.g., H₃O⁺) | 3-(1,2-oxazol-4-yl)propan-1-ol |
| Sodium (Na) | Ethylene Glycol | Not specified | 3-(1,2-oxazol-4-yl)propan-1-ol |
Reactions Involving the 1,2-Oxazole (Isoxazole) Ring
The isoxazole (B147169) ring is an aromatic heterocycle, but its reactivity is significantly different from that of benzene. The ring is relatively electron-deficient due to the electronegativity of the nitrogen and oxygen atoms.
Electrophilic aromatic substitution is a key reaction for many aromatic systems. In unsubstituted isoxazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. reddit.com However, in this compound, the C4 position is already occupied by the propanoate side chain.
The existing C4-alkyl substituent is a weakly activating, ortho-, para-directing group in traditional aromatic systems. In the context of the isoxazole ring, this would suggest that incoming electrophiles might be directed to the C3 and C5 positions. However, the inherent reactivity of the isoxazole ring positions must also be considered. The C5 position is generally more susceptible to electrophilic attack than the C3 position in 4-substituted isoxazoles.
Furthermore, some reactions with electrophiles can lead to ring-opening rather than substitution. For instance, treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent has been shown to result in a ring-opening fluorination reaction. researchgate.net Syntheses of 3,4,5-trisubstituted isoxazoles often proceed from 4-halo-isoxazoles, which are themselves prepared via electrophilic cyclization, indicating the C4 position is the primary site of electrophilic attack in the ring's formation. nih.govacs.orgacs.orgorganic-chemistry.org Therefore, direct electrophilic substitution on the C3 or C5 positions of a 4-alkyl-substituted isoxazole would likely require specific and potentially harsh conditions, and may compete with other reaction pathways.
| Position | Existing Substituent | Predicted Reactivity toward Electrophiles | Potential Products |
| C4 | -CH₂CH₂COOCH₃ | Occupied | N/A |
| C5 | Unsubstituted | Potentially susceptible to attack | 5-Halo-4-(2-(methoxycarbonyl)ethyl)isoxazole |
| C3 | Unsubstituted | Less reactive than C5 | 3-Nitro-4-(2-(methoxycarbonyl)ethyl)isoxazole |
Nucleophilic Attack on the Isoxazole Ring
The isoxazole ring in this compound, while aromatic, is an electron-deficient heterocycle. This deficiency is due to the electronegativity of the nitrogen and oxygen atoms, which withdraws electron density from the carbon atoms of the ring. This electronic characteristic makes the ring susceptible to attack by strong nucleophiles.
The sites of nucleophilic attack on the isoxazole ring are influenced by the substitution pattern. In the case of 4-substituted isoxazoles, the C5 position is often the most electrophilic and therefore the primary site for nucleophilic addition. The presence of the electron-withdrawing propanoate group at the C4 position further enhances the electrophilicity of the ring.
Common nucleophiles that can react with the isoxazole ring include organometallic reagents, such as Grignard reagents and organolithium compounds, as well as softer nucleophiles like amines and thiols, often requiring activation or specific reaction conditions. The initial nucleophilic addition can lead to a variety of outcomes, including ring-opening or the formation of a more complex, substituted heterocyclic system.
For instance, the reaction of a 4-acylisoxazole with a nucleophile can proceed via an initial attack at the C5 position, leading to a transient intermediate that can then undergo further transformations. The specific outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Ring-Opening and Rearrangement Reactions
The isoxazole ring is known to undergo cleavage of the weak N-O bond under various conditions, including thermal, photochemical, and chemical induction. Base-promoted ring-opening is a particularly common transformation for isoxazoles. This process is typically initiated by the abstraction of a proton from the ring, leading to a cascade of electronic rearrangements that result in the cleavage of the N-O bond.
For isoxazoles bearing an electron-withdrawing group, such as the methyl propanoate group at the C4 position, base-catalyzed ring-opening can be facilitated. The reaction often proceeds through the formation of a β-ketonitrile or a related species. The specific conditions for these reactions can vary widely, from the use of strong bases like sodium hydroxide or potassium carbonate to milder conditions in the presence of a suitable catalyst.
In a study on the base-promoted rearrangement of isoxazolo[4,5-b]pyridines, which share the isoxazole core, it was observed that the presence of a carbonyl group can influence the reaction pathway, sometimes leading to decarbonylation and ring opening .
Furthermore, isoxazoles can undergo rearrangements to other heterocyclic systems. For example, under certain conditions, isoxazoles have been observed to rearrange to oxazoles or other five-membered rings. These transformations can be influenced by substituents on the ring and the reaction conditions employed.
Reactions at the Propanoate Chain
The propanoate chain attached to the isoxazole ring provides additional sites for chemical modification, independent of the reactivity of the heterocycle itself. These reactions primarily involve the alpha-carbon and the methylene bridges of the propanoate moiety.
Alpha-Carbon Reactivity (e.g., enolate formation)
The carbon atom alpha to the carbonyl group of the methyl propanoate is acidic and can be deprotonated by a suitable base to form an enolate. The formation of this enolate is a key step in a variety of carbon-carbon bond-forming reactions. The stability and reactivity of the enolate are influenced by the nature of the base used, the solvent, and the temperature.
Commonly used bases for the formation of ester enolates include lithium diisopropylamide (LDA), sodium hydride, and other strong, non-nucleophilic bases. Once formed, the enolate of this compound can act as a nucleophile and participate in reactions such as:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-carbon.
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy esters.
Claisen Condensation: Self-condensation or cross-condensation with other esters to form β-keto esters.
The isoxazole ring can exert an electronic influence on the acidity of the alpha-proton and the reactivity of the resulting enolate.
Functionalization of the Methylene Bridges
The two methylene groups (-CH2-) in the propanoate chain can also be sites for functionalization, although they are generally less reactive than the alpha-carbon. Selective functionalization of these positions often requires specific synthetic strategies.
One approach involves the introduction of a functional group at the alpha-carbon, followed by migration or further reaction to involve the adjacent methylene group. Another strategy could involve radical-mediated reactions, which are less sensitive to the electronic effects of the carbonyl group.
For instance, free-radical halogenation could potentially introduce a halogen atom at the β-position, which could then be displaced by a nucleophile to introduce a new functional group. However, achieving high selectivity in such reactions can be challenging due to the similar reactivity of the C-H bonds in both methylene groups.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like Methyl 3-(1,2-oxazol-4-yl)propanoate. researchgate.netscispace.com These methods provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic behavior.
Geometry Optimization and Conformational Analysis
The first step in the computational investigation of a molecule is typically geometry optimization. This process determines the lowest energy three-dimensional arrangement of atoms, corresponding to the most stable structure of the molecule. For isoxazole (B147169) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311+G(d,p), are commonly used to achieve accurate geometries. researchgate.netnih.gov
The isoxazole ring itself is an aromatic, five-membered heterocycle and is expected to be largely planar. The primary focus of conformational analysis for this compound would be on the rotational freedom of the propanoate side chain attached at the C-4 position. Key dihedral angles to consider would be those around the C-C bonds of the ethyl bridge and the C-O bond of the ester group. By systematically rotating these bonds and performing energy calculations for each conformation, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and other low-energy local minima.
Table 1: Representative Optimized Geometric Parameters for an Isoxazole Ring Note: These are typical values for isoxazole derivatives and serve as an estimation for this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | O1-N2 | ~1.42 Å |
| Bond Length | N2-C3 | ~1.31 Å |
| Bond Length | C3-C4 | ~1.43 Å |
| Bond Length | C4-C5 | ~1.35 Å |
| Bond Length | C5-O1 | ~1.36 Å |
| Bond Angle | C5-O1-N2 | ~105° |
| Bond Angle | O1-N2-C3 | ~111° |
| Bond Angle | N2-C3-C4 | ~110° |
Electronic Structure and Bonding Analysis (e.g., Molecular Orbitals, Charge Distribution, π-Electron Delocalization)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net
For this compound, the HOMO is expected to have significant contributions from the π-system of the isoxazole ring, while the LUMO would also be a π* orbital distributed across the ring. Analysis of the charge distribution, often through methods like Mulliken Population Analysis or Natural Population Analysis, reveals the partial charges on each atom. scielo.org.mx This helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The nitrogen atom and the carbonyl oxygen of the ester are expected to be regions of negative charge, while the ring carbons and the carbonyl carbon are likely to be electrophilic centers. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution. scielo.org.mx
Table 2: Typical Electronic Properties Calculated for Isoxazole Derivatives
| Property | Description | Representative Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.5 to 6.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |
Spectroscopic Parameter Prediction (e.g., NMR, IR Frequencies)
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.govepstem.net The Gauge-Independent Atomic Orbital (GIAO) method is standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated.
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be predicted. rjpbcs.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96-0.98) for better comparison. researchgate.net
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These values are estimations based on general principles and data for similar structures.
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C3-H | Isoxazole Ring | ~8.5 | - |
| C5-H | Isoxazole Ring | ~8.0 | - |
| -CH₂- (alpha to ring) | Propanoate Chain | ~2.8 | ~25 |
| -CH₂- (beta to ring) | Propanoate Chain | ~2.6 | ~34 |
| -OCH₃ | Methyl Ester | ~3.7 | ~52 |
| C=O | Carbonyl | - | ~173 |
| C3 | Isoxazole Ring | - | ~150 |
| C4 | Isoxazole Ring | - | ~115 |
| C5 | Isoxazole Ring | - | ~155 |
Reaction Mechanism Studies
Theoretical chemistry provides invaluable insights into how chemical reactions occur, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.
Transition State Analysis of Key Synthetic Steps
A primary synthetic route to the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. scielo.brnih.gov For a 4-substituted isoxazole like the target molecule, the synthesis would likely involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne, such as methyl 4-pentynoate.
Computational studies can model this reaction pathway to locate the transition state (TS). researchgate.net The geometry of the TS reveals the synchronous or asynchronous nature of the bond-forming processes. Analysis of the TS structure helps explain the regioselectivity of the reaction (i.e., why the 4-substituted product is formed preferentially over other isomers). mdpi.com For 1,3-dipolar cycloadditions, the mechanism is generally considered to be concerted, though it may be asynchronous. chesci.com
Energetics and Kinetics of Chemical Transformations
Once the structures of the reactants, transition state, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate (kinetics). scielo.br A lower activation energy implies a faster reaction.
Table 4: Representative Energy Profile for a 1,3-Dipolar Cycloaddition Synthesis of an Isoxazole
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| ΔE‡ (Activation Energy) | Energy barrier for the cycloaddition step. | 10 - 15 kcal/mol |
| ΔE_rxn (Reaction Energy) | Overall energy change from reactants to products. | -30 to -45 kcal/mol |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule by simulating its atomic motions over time. For this compound, this technique provides critical insights into the molecule's flexibility, preferred three-dimensional structures (conformers), and the energetic barriers between them. Understanding the conformational preferences is essential as it directly influences the molecule's physical properties and its potential interactions with biological targets.
A typical MD simulation protocol for this molecule would involve defining a force field (e.g., AMBER, CHARMM, GROMOS) that describes the interatomic forces, followed by placing the molecule in a simulated environment, often a solvent box of water molecules to mimic physiological conditions. The system is then allowed to evolve over time by solving Newton's equations of motion, tracing a trajectory of atomic positions and velocities. Analysis of this trajectory reveals the spectrum of accessible conformations.
Key findings from such simulations are often focused on the torsional or dihedral angles along the flexible side chain. For this compound, the crucial dihedral angles would be those defining the orientation of the propanoate chain relative to the isoxazole ring. By plotting the potential energy as a function of these angles, a Ramachandran-like plot for the molecule can be generated, highlighting the most stable conformers.
The results from these simulations can be summarized to identify distinct conformational families. For a molecule like this compound, one might expect to find several low-energy conformers distinguished by the relative positioning of the carbonyl group and the terminal methyl group. These distinct states can be characterized by their relative energies and the specific values of their defining dihedral angles.
Below is a representative data table illustrating the type of results that would be obtained from a detailed conformational analysis using molecular dynamics simulations. The values represent hypothetical but plausible low-energy conformers.
| Conformer ID | Dihedral Angle (τ1: C3-C4-Cα-Cβ) | Dihedral Angle (τ2: C4-Cα-Cβ-C=O) | Relative Potential Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | 178.5° | -65.2° | 0.00 | 45.3 |
| B | -60.1° | 175.8° | 0.85 | 22.1 |
| C | 62.4° | 177.3° | 0.88 | 21.0 |
| D | 179.2° | 68.9° | 1.50 | 11.6 |
Advanced Applications in Materials Science and Organic Synthesis
Methyl 3-(1,2-oxazol-4-yl)propanoate as a Synthetic Intermediate
The structural features of this compound, specifically the isoxazole (B147169) ring, make it a valuable precursor in multi-step organic synthesis. The isoxazole can act as a "masked" functional group, which can be revealed in a later synthetic step, providing a strategic advantage for constructing complex molecular architectures that might otherwise be difficult to access.
The isoxazole moiety is effectively utilized as a stable precursor to a 1,3-diketone functionality, a key component in the synthesis of macrocycles. In a synthetic study toward the natural product celastrol, researchers employed a 1,3-dipolar cycloaddition to form an isoxazole ring, which served as a linchpin for coupling two complex fragments. This isoxazole-containing intermediate was then used to construct an all-carbon, 14-membered macrocyclic bis-enone. acs.orgnih.gov The strategy relies on the stability of the isoxazole ring throughout several synthetic steps, followed by its reductive cleavage (e.g., using CrCl₂) to unmask the 1,3-diketone required for subsequent transformations. acs.org This approach demonstrates the utility of isoxazole intermediates in overcoming challenges associated with the direct handling of more reactive functionalities during the assembly of large, strained ring systems. acs.orgnih.gov
| Reaction Type | Role of Isoxazole Moiety | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Fragment coupling and formation of the masked 1,3-diketone | Nitrile oxide and an alkyne | Forms the core isoxazole structure linking two parts of the molecule | acs.orgnih.gov |
| Intramolecular Coupling | Stable scaffold for macrocyclization | Nozaki–Hiyama–Kishi reaction | Formation of a 14-membered macrocycle containing the isoxazole ring | acs.org |
| Reductive Cleavage | Unmasking of the 1,3-diketone functionality | CrCl₂ | Ring-opening of the isoxazole to reveal the 1,3-diketone within the macrocycle | acs.org |
The rigid, planar structure of the isoxazole ring makes it an attractive building block for creating ordered polymer architectures, such as liquid crystal polymers. Research has shown that isoxazole derivatives can be key intermediates in the synthesis of both side-chain and main-chain liquid crystal polymers. researchgate.net For instance, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been utilized as a versatile intermediate to create new comb-shaped methacrylate oligomers that exhibit liquid crystalline behavior. researchgate.net Furthermore, this same intermediate has been used in a Mizoroki–Heck polymerization to prepare main-chain liquid crystal polymers (MCLCPs), demonstrating the adaptability of the isoxazole unit in different polymerization strategies. researchgate.net The incorporation of the isoxazole moiety influences the mesomorphic properties and thermal stability of the resulting polymers.
The isoxazole ring is a versatile precursor for the synthesis of other heterocyclic systems, a strategy often employed in synthetic organic chemistry to access diverse molecular scaffolds. mdpi.com These transformations typically involve the cleavage of the weak N-O bond followed by rearrangement or reaction with other reagents. tandfonline.comresearchgate.net Such reactions are valuable in creating novel chemical entities for materials science or as intermediates, distinct from a biological or medicinal focus. researchgate.net
One of the classic transformations is the conversion of isoxazoles into pyridines. This can be achieved through Diels-Alder reactions where the isoxazole acts as the diene component, reacting with various dienophiles like alkenes and alkynes. pharmaguideline.comwikipedia.org The initial cycloadduct can then be manipulated to yield highly substituted pyridine rings. pharmaguideline.com
Additionally, isoxazoles can be converted to other five-membered heterocycles. For example, under certain nucleophilic conditions, the isoxazole ring can be opened and subsequently recyclized to form imidazoles. pharmaguideline.com These ring transformation reactions provide powerful tools for generating molecular diversity from a common isoxazole precursor. tandfonline.comresearchgate.net The synthesis of fused isoxazoles, such as isoxazolo[5,4-b]pyridines, represents another pathway where the initial isoxazole serves as a foundation for constructing more complex, fused heterocyclic systems not necessarily intended for biological applications. mdpi.comigi-global.com
Development of Novel Organic Reagents or Catalysts Containing the 1,2-Oxazole Moiety
The incorporation of nitrogen and oxygen atoms within the 1,2-oxazole ring provides coordination sites for metal ions, making isoxazole derivatives potential ligands for catalysis. While the broader class of oxazoles and their derivatives have been extensively studied in this context, the principles can be extended to isoxazoles. For example, bidentate oxazole-oxazoline ligands have been successfully used to prepare vanadium catalysts for ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand, including the placement of substituents on the heterocyclic rings, significantly impacts the catalyst's activity and the properties of the resulting polymer. mdpi.com This demonstrates that N,O-heterocycles can serve as tunable platforms for developing transition metal catalysts. The ability to systematically modify the substituents on the isoxazole ring of a compound like this compound allows for the fine-tuning of steric and electronic properties, which is a key principle in the rational design of ligands for catalysis.
Incorporation into Advanced Functional Materials (e.g., optoelectronic materials, purely chemical probes)
Isoxazole derivatives are gaining attention for their applications in advanced functional materials due to their unique electronic and photophysical properties. nih.gov The isoxazole ring can be integrated into larger π-conjugated systems to create materials with tailored optical and electronic characteristics suitable for optoelectronics and chemical sensing. mdpi.comresearchgate.net
Theoretical studies using Density Functional Theory (DFT) have shown that isoxazole derivatives can exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This property is crucial for applications in optoelectronic devices. By modifying the donor and acceptor groups attached to the isoxazole core, properties such as absorption/emission wavelengths, ionization potentials, and electron affinities can be tuned, making these compounds candidates for hole-transport materials in organic electronics. mdpi.com
In the realm of chemical sensing, the isoxazole scaffold has been incorporated into fluorescent probes for the detection of specific ions. For example, isoxazole-calix core.ac.ukarene derivatives bearing pyrene or anthracene fluorophores have been synthesized and shown to act as fluorescent sensors for copper(II) ions. core.ac.uk Similarly, novel coumarin-isoxazole conjugates have been developed as chemosensors for the highly selective and rapid detection of Mn²⁺ and Cu²⁺ ions. researchgate.net These sensors operate via mechanisms such as fluorescence quenching or enhancement upon binding with the target metal ion. researchgate.netcore.ac.uk Isoxazole-based styryl dyes have also been developed as fluorescent probes with applications in bioimaging. researchgate.net
| Application Area | Functional Principle | Example System | Detected Analyte/Target Property | Reference |
|---|---|---|---|---|
| Optoelectronics | Intramolecular Charge Transfer (ICT), Hole Transport | Substituted Isoxazole Derivatives | Potential for use in organic semiconducting materials | mdpi.com |
| Fluorescent Sensing | Fluorescence Quenching | Isoxazole-Calix core.ac.ukarene-Pyrene Conjugate | Copper(II) ions | core.ac.uk |
| Chemosensing | Fluorescence Enhancement/Quenching | Coumarin-Isoxazole Conjugates | Manganese(II) and Copper(II) ions | researchgate.net |
| Chemical Probes | Proton Transfer / ICT | Pyrrole-Isoxazole Derivatives | Fluoride ions | mdpi.com |
| Bioimaging | Fluorescence in the visible region | Isoxazole-based Styryl Dyes | Localization in cellular components | researchgate.net |
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues to drive innovation. Future research into the synthesis of Methyl 3-(1,2-oxazol-4-yl)propanoate could benefit from the exploration of novel synthetic strategies.
One promising avenue is the application of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. ias.ac.inniscpr.res.in The development of a one-pot MCR for the synthesis of this compound could streamline its production, reducing waste and operational complexity.
Another area ripe for exploration is the use of novel catalytic systems . While traditional methods often rely on stoichiometric reagents, the development of catalytic approaches can lead to milder reaction conditions and improved yields. nih.govsemanticscholar.org Research into metal-catalyzed cyclization/functionalization of alkynes could provide new routes to substituted isoxazoles like the target compound. semanticscholar.org Furthermore, the investigation of organocatalysis presents an attractive metal-free alternative. niscpr.res.in
The application of flow chemistry in the synthesis of isoxazole derivatives is another burgeoning area. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability.
Finally, the exploration of "click chemistry" approaches, specifically the [3+2] dipolar cycloaddition between alkynes and nitrile oxides, could offer a highly regioselective and efficient route to 3,5-disubstituted isoxazoles, which could be adapted for the synthesis of 4-substituted derivatives.
Investigation of Unconventional Reactivity Profiles
The isoxazole ring, while aromatic, possesses a weak N-O bond that can be cleaved under certain conditions, leading to a diverse range of chemical transformations. researchgate.net Future research should focus on harnessing this latent reactivity in this compound to access novel molecular scaffolds.
An intriguing area of investigation is the copper-mediated cleavage of the isoxazole ring . This has been shown to be an efficient method for the synthesis of other heterocyclic systems, such as pyridines. acs.org Exploring the reactivity of this compound under similar conditions could lead to the discovery of unexpected and valuable chemical transformations.
Furthermore, the photochemical reactivity of isoxazoles is another under-explored area. acs.org Photoinduced ring transformations could provide access to unique isomers and derivatives that are not accessible through traditional thermal methods. Mechanistic studies on the photochemical reactions of isoxazoles can provide valuable insights into these transformations. acs.org
The propanoate side chain of the molecule also offers a handle for further functionalization. Research into the selective modification of the ester group or the methylene bridge could lead to a library of new derivatives with diverse chemical properties.
Development of Environmentally Benign Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound should prioritize the development of environmentally benign synthesis approaches.
A key focus should be on the use of green solvents , such as water or glycerol, to replace hazardous organic solvents. ias.ac.inniscpr.res.innih.gov Several studies have demonstrated the feasibility of synthesizing isoxazole derivatives in aqueous media, often with improved yields and simplified work-up procedures. ias.ac.inniscpr.res.in
The use of ultrasound irradiation is another promising green technique. mdpi.compreprints.org Sonochemistry can accelerate reaction rates, improve yields, and often allows for reactions to be carried out at lower temperatures and with less catalyst. mdpi.compreprints.org This approach has been successfully applied to the synthesis of various isoxazole derivatives and could be a valuable tool for the synthesis of this compound. mdpi.compreprints.org
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents the ultimate goal in green synthesis. nih.gov Exploring microwave-assisted organic synthesis (MAOS) could also contribute to developing more sustainable protocols.
Detailed Mechanistic Studies of Under-Explored Transformations
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. For this compound, there are several under-explored transformations where detailed mechanistic studies would be highly beneficial.
One such area is the 1,3-dipolar cycloaddition reaction used for the formation of the isoxazole ring. nih.govresearchgate.net While the general mechanism is understood, a deeper investigation into the factors controlling regioselectivity, especially for the synthesis of 4-substituted isoxazoles, is warranted. nih.gov Computational studies can play a significant role in elucidating the transition states and intermediates involved. organic-chemistry.org
The mechanism of isoxazole ring-opening reactions under various conditions (e.g., reductive, basic, or photochemical) also merits further investigation. researchgate.netacs.org Time-resolved spectroscopic techniques combined with theoretical calculations could provide a detailed picture of the bond-breaking and bond-forming processes. acs.org
Computational Design of Novel Derivatives for Specific Chemical Properties (excluding biological)
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in-silico design and evaluation of molecules with desired properties. For this compound, computational methods can be employed to design novel derivatives with specific, non-biological chemical properties.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of various derivatives. nih.gov This information can be used to tailor properties such as reactivity, stability, and spectroscopic characteristics. For example, by introducing different substituents on the isoxazole ring or the propanoate chain, it may be possible to fine-tune the molecule's HOMO-LUMO gap, which is related to its electronic properties.
Computational studies can also be used to explore the potential of these derivatives as ligands in coordination chemistry . By modeling the interaction of different isoxazole derivatives with metal centers, it may be possible to design novel catalysts or functional materials.
Furthermore, chemoinformatics techniques can be used to screen virtual libraries of this compound derivatives to identify candidates with specific desired properties, accelerating the discovery process. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Methyl 3-(1,2-oxazol-4-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling oxazole derivatives with propanoyl chloride intermediates under catalytic conditions. For example, refluxing 1,2-oxazol-4-yl precursors with methyl propiolate in ethanol under basic catalysis (e.g., KOH) can yield the target compound. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst loading (1–5 mol%) to improve yields. Monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction completion .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm to assess purity (>95% recommended for research use).
- NMR : Confirm the ester carbonyl signal at ~170–175 ppm (¹³C NMR) and oxazole proton signals at 6.5–8.5 ppm (¹H NMR).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 170.1 (calculated for C₇H₉NO₃). Discrepancies may indicate side products like hydrolysis derivatives .
Q. What are the key reactivity patterns of the oxazole moiety in this compound?
- Methodological Answer : The 1,2-oxazole ring exhibits electrophilic substitution at the 5-position and nucleophilic reactivity at the 2-position. For example, halogenation (e.g., NBS in DMF) selectively modifies the 5-position, while Pd-catalyzed cross-coupling (Suzuki or Heck) can functionalize the 4-position. Monitor reactivity via in-situ IR spectroscopy to track carbonyl stability during modifications .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) against targets like monoamine oxidases or inflammatory enzymes can predict binding affinities. Validate with 3D-QSAR models trained on analogs (e.g., thalidomide derivatives with oxazole motifs) to correlate structural features with activity .
Q. What strategies resolve contradictions in reported pharmacological data for oxazole-containing compounds?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
- Dose-Response Curves : Test across 4–6 log units (e.g., 1 nM–100 µM) in triplicate.
- Control Compounds : Include known inhibitors (e.g., 4NO2PDPMe for uterine relaxation studies) to benchmark activity .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in-vivo vs. in-vitro results .
Q. How can crystallographic data enhance understanding of this compound’s solid-state behavior?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture system. Refine structures with SHELXL and visualize thermal ellipsoids via ORTEP-3 to identify conformational flexibility. For example, the oxazole ring’s dihedral angle relative to the ester group may influence packing efficiency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
